molecular formula C15H25NO3 B2676546 Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2021639-00-7

Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B2676546
CAS RN: 2021639-00-7
M. Wt: 267.369
InChI Key: ZSCWDTXCDOFWAR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, is a chemical compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 . This compound is used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .


Molecular Structure Analysis

The compound has a complex structure, with several bond lengths and angles contributing to its overall shape . The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .


Physical And Chemical Properties Analysis

The compound has a density of 1.076g/cm3 . It has a boiling point of 295.4°C at 760mmHg . The compound is also characterized by a number of physicochemical properties such as a high GI absorption, BBB permeant, and is not a P-gp substrate .

Scientific Research Applications

Synthesis and Structural Characterization

Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate and its derivatives have been synthesized and structurally characterized, demonstrating their utility in creating cyclic amino acid esters and exploring their molecular structures. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester, involved an intramolecular lactonization reaction characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, with the structure confirmed via single crystal X-ray diffraction analysis (T. Moriguchi et al., 2014). Similarly, chiral variants of such compounds have been synthesized, providing insights into their structural composition and potential applications in enantioselective synthesis (T. Moriguchi et al., 2014).

Synthetic Applications in Organic Chemistry

These compounds serve as versatile intermediates in organic synthesis. For instance, they have been employed in the asymmetric synthesis of tropane alkaloids such as (+)-pseudococaine, demonstrating their role in constructing complex molecular scaffolds with high diastereoselectivity (E. Brock et al., 2012). Moreover, they are utilized in the preparation of complex bicyclic structures and peptidomimetics, revealing their importance in medicinal chemistry and drug development (P. Mandal et al., 2005; C. Campbell et al., 2009).

Novel Reactions and Mechanistic Insights

Research has also focused on exploring new chemical reactions and mechanisms involving these compounds. For instance, studies on the acid-catalyzed rearrangement of similar structures have provided valuable insights into the synthesis of amino sugars and derivatives, contributing to the field of carbohydrate chemistry (C. Nativi et al., 1989). Additionally, the investigation of unusual by-products from non-synchronous reactions has shed light on unexpected reaction pathways, enhancing our understanding of organic reaction mechanisms (E. MacorJohn et al., 1998).

Safety and Hazards

The compound is associated with several hazards. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . The compound is also associated with several hazard statements: H302-H315-H319-H335 .

properties

IUPAC Name

tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-10(17)7-11-8-12-5-6-13(9-11)16(12)14(18)19-15(2,3)4/h11-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCWDTXCDOFWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CC2CCC(C1)N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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